2,2'-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine
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Overview
Description
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] is a chemical compound with the molecular formula C19H22N6 and a molecular weight of 334.418 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] typically involves the reaction of 1-methyl-1H-benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] can be compared with other benzimidazole derivatives such as:
1,3-Dibenzylbenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
1,3-Dimethylbenzimidazole: Another derivative with distinct properties and applications.
1,3-Diphenylbenzimidazole: Known for its unique chemical and biological characteristics.
Properties
Molecular Formula |
C19H22N6 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[3-(5-amino-1-methylbenzimidazol-2-yl)propyl]-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C19H22N6/c1-24-16-8-6-12(20)10-14(16)22-18(24)4-3-5-19-23-15-11-13(21)7-9-17(15)25(19)2/h6-11H,3-5,20-21H2,1-2H3 |
InChI Key |
LFSQICCVDIAHQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC3=NC4=C(N3C)C=CC(=C4)N |
Origin of Product |
United States |
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